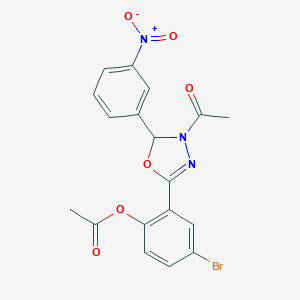
3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione, also known as BBPT, is a chemical compound that has received significant attention in scientific research due to its potential applications in medicine and biotechnology. BBPT is a thiazolidinedione derivative that has been synthesized using various methods and has shown promising results in various biological assays.
作用機序
The mechanism of action of 3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione is not fully understood, but it has been suggested that it may act through multiple pathways. 3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione has been reported to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. Additionally, 3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, including α-glucosidase, aldose reductase, and tyrosinase. 3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione has also been shown to increase the production of reactive oxygen species (ROS) and decrease the levels of intracellular glutathione, which may contribute to its anticancer activity. Furthermore, 3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione has been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10.
実験室実験の利点と制限
3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. 3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione has also been shown to have low toxicity and high selectivity against cancer cells. However, 3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione has some limitations, including its poor water solubility, which may affect its bioavailability and limit its use in in vivo studies. Additionally, 3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione has not been extensively studied for its pharmacokinetic properties, which may limit its potential use as a therapeutic agent.
将来の方向性
There are several future directions for the study of 3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione. One potential direction is to explore the use of 3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione as a therapeutic agent for various diseases, such as cancer, inflammation, and diabetes. Additionally, further studies are needed to investigate the pharmacokinetic properties of 3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione and its potential use as a drug delivery system. Furthermore, the development of novel methods for synthesizing 3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione and its derivatives may lead to the discovery of more potent and selective compounds with potential applications in medicine and biotechnology.
合成法
3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione has been synthesized using different methods, including a one-pot reaction of 4-bromobenzaldehyde and 5-aminosalicylic acid, followed by cyclization with thionyl chloride and thiourea. Another method involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide, followed by cyclization with chloroacetic acid. Additionally, 3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione can be synthesized using a microwave-assisted synthesis method, which is a rapid and efficient method.
科学的研究の応用
3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione has been studied for its potential applications in various areas of scientific research. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including prostate, breast, and lung cancer. 3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione has also been reported to have anti-inflammatory, antioxidant, and antidiabetic properties. Furthermore, 3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione has been studied for its potential use as a probe for detecting metal ions and as a fluorescent sensor for detecting nitroaromatic compounds.
特性
分子式 |
C16H13BrN2O2S |
|---|---|
分子量 |
377.3 g/mol |
IUPAC名 |
5-anilino-3-[(4-bromophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H13BrN2O2S/c17-12-8-6-11(7-9-12)10-19-15(20)14(22-16(19)21)18-13-4-2-1-3-5-13/h1-9,14,18H,10H2 |
InChIキー |
WSUMQLWJIYKJQR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br |
正規SMILES |
C1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Copper, [[2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B228223.png)
![(4E)-4-[(7-methoxy-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B228228.png)
![Methyl [3-amino-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B228229.png)

![(5Z)-5-[2-(azepan-1-yl)-2-oxoethylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228246.png)
![2-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B228247.png)


![5-[(2,4-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B228255.png)


![2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one](/img/structure/B228287.png)
![methyl 3-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228288.png)